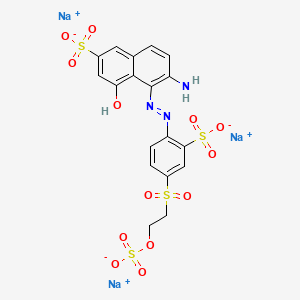

2-Naphthalenesulfonic acid, 6-amino-4-hydroxy-5-((2-sulfo-4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-, sodium salt

CAS No.: 85536-92-1

Cat. No.: VC18458509

Molecular Formula: C18H14N3Na3O13S4

Molecular Weight: 677.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 85536-92-1 |

|---|---|

| Molecular Formula | C18H14N3Na3O13S4 |

| Molecular Weight | 677.6 g/mol |

| IUPAC Name | trisodium;6-amino-4-hydroxy-5-[[2-sulfonato-4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-2-sulfonate |

| Standard InChI | InChI=1S/C18H17N3O13S4.3Na/c19-13-3-1-10-7-12(36(25,26)27)8-15(22)17(10)18(13)21-20-14-4-2-11(9-16(14)37(28,29)30)35(23,24)6-5-34-38(31,32)33;;;/h1-4,7-9,22H,5-6,19H2,(H,25,26,27)(H,28,29,30)(H,31,32,33);;;/q;3*+1/p-3 |

| Standard InChI Key | NDPRRUSITILWTL-UHFFFAOYSA-K |

| Canonical SMILES | C1=CC(=C(C2=C(C=C(C=C21)S(=O)(=O)[O-])O)N=NC3=C(C=C(C=C3)S(=O)(=O)CCOS(=O)(=O)[O-])S(=O)(=O)[O-])N.[Na+].[Na+].[Na+] |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The compound is defined by the molecular formula C₁₈H₁₇N₃O₁₃S₄·xNa, where x denotes variable sodium ion stoichiometry . Its IUPAC name reflects a naphthalene backbone sulfonated at the 2-position, with additional functional groups:

-

6-Amino and 4-hydroxy substituents on the naphthalene ring.

-

An azo group (-N=N-) bridging the naphthalene system to a phenyl ring.

-

Sulfo (-SO₃H) and sulfonyl (-SO₂-) groups on the phenyl ring, with a sulfooxyethyl (-O-SO₃H-CH₂CH₂-) side chain .

This architecture confers high water solubility due to multiple sulfonic acid groups, which are neutralized as sodium salts.

Spectral and Physical Properties

While specific spectral data (e.g., NMR, IR) are unavailable in the provided sources, the compound’s physicochemical properties can be inferred:

-

Solubility: Highly soluble in water due to ionic sulfonate groups.

-

Molecular Weight: Approximately 692.5 g/mol (excluding variable sodium content).

-

Stability: Likely stable under ambient conditions but sensitive to strong acids or bases due to the azo linkage .

Synthesis and Industrial Production

Manufacturing Process

The synthesis involves sequential sulfonation and azo coupling reactions:

-

Sulfonation of Naphthalene: Naphthalene is treated with concentrated sulfuric acid to introduce sulfonic acid groups.

-

Azo Coupling: The sulfonated naphthalene intermediate reacts with a diazonium salt derived from 4-((2-(sulfooxy)ethyl)sulfonyl)aniline, forming the azo bridge .

-

Neutralization: The final product is precipitated as the sodium salt using sodium hydroxide .

Critical process parameters include temperature control during sulfonation to prevent over-sulfonation and precise pH management during neutralization.

Impurities and Byproducts

Residual formaldehyde (0.09%) has been detected in related sodium polynaphthalenesulfonate polymers, though its presence in this specific compound is unconfirmed .

Functional Applications

Surfactant and Hydrotrope

The compound functions as a surfactant—hydrotrope, enhancing the solubility of hydrophobic substances in aqueous matrices. Key applications include:

-

Cosmetics: Stabilizes emulsions in lipsticks and creams at concentrations of 0.1–0.4% .

-

Industrial Detergents: Disperses oils and greases in cleaning formulations.

Suspension Agent

In polymer and pigment industries, it prevents particle aggregation via electrostatic repulsion from sulfonate groups .

Toxicological Profile

Acute Toxicity

-

Oral LD₅₀ (Rats): 13.9 g/kg, classifying it as mildly toxic .

-

Dermal LD₅₀ (Rabbits): >16.0 g/kg, indicating low skin absorption .

Skin Penetration and Irritation

-

Dermal Penetration: Only 1% of applied dose (1 mg/ml) penetrates porcine skin over 24 hours .

-

Human Irritation Tests: No significant irritation observed at 2% concentration under occlusive patches .

Mutagenicity

Ames tests using Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537 revealed no mutagenic activity at concentrations up to 5 mg/plate, with and without metabolic activation .

Comparative Analysis with Related Compounds

| Property | 2-Naphthalenesulfonic Acid Derivative | Sodium Polynaphthalenesulfonate (SPNS) |

|---|---|---|

| Molecular Weight | ~692.5 g/mol | Polymer (variable) |

| LD₅₀ Oral (Rats) | 13.9 g/kg | 3.8 g/kg |

| Formaldehyde Residue | Not detected | 0.09% |

| Primary Use | Surfactant | Emulsion stabilizer |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume